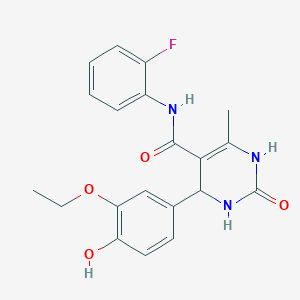

![molecular formula C17H13N5O2 B6490196 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide CAS No. 1358636-65-3](/img/structure/B6490196.png)

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A “refreshed” synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involve aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .科学的研究の応用

Antiviral and Antimicrobial Activities

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been synthesized for potential antiviral and antimicrobial applications . Some of the synthesized compounds exhibited cytotoxicity and showed promising antiviral activity. In vitro antimicrobial screening demonstrated that certain compounds exhibit antibacterial and/or antifungal activities .

A2B Receptor Antagonism

A2B receptor antagonism has been correlated with anticancer activity. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were designed and synthesized as potential A2B receptor antagonists . The results of cytotoxic evaluation of these compounds showed six promising active derivatives with IC50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .

Anticancer Activity

The compound has been associated with anticancer activity. The A2B receptors may mediate pathophysiological conditions associated with the cumulative level of adenosine as in the case of tumors and ischemia . A2B receptors are expressed in the human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation .

VEGFR-2 Inhibition

The compound has been associated with VEGFR-2 inhibition. Two series of new triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors . All in vitro cytotoxic activities of the synthesized compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2) .

Remote ID Standard Testing

The compound “F3411-6330” is also known as the Remote ID (RID) standard ASTM F3411 . The Swiss U-Space Implementation (SUSI) public-private partnership organized a demonstration to test the RID standard ASTM F3411 . It includes the mandatory provision of Networked Remote ID (Net-RID) in U-Space airspaces .

Drone Remote Identification Protocol

The compound “F3411-6330” is associated with the Drone Remote Identification Protocol (DRIP). DRIP will facilitate the use of existing Internet resources to support RID and to enable enhanced related services, and it will enable online and offline verification that RID information is trustworthy .

将来の方向性

作用機序

Target of Action

The primary targets of AKOS021968572 are yet to be definitively identified. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .

Mode of Action

It is suggested that it may intercalate dna, similar to other [1,2,4]triazolo[4,3-a]quinoxaline compounds . This could potentially interfere with DNA replication and transcription, thereby inhibiting the growth of targeted cells .

Biochemical Pathways

It is suggested that it may influence pathways related to dna replication and transcription . The compound’s potential antiviral and antimicrobial activities suggest it may also interact with pathways specific to viral replication or bacterial growth .

Result of Action

Based on its potential dna intercalating activity, it could lead to the inhibition of dna replication and transcription, thereby inhibiting the growth of targeted cells .

特性

IUPAC Name |

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLIYNYMVZQKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6490114.png)

![N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B6490131.png)

![methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate](/img/structure/B6490133.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide](/img/structure/B6490137.png)

![1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B6490154.png)

![N-(2-benzoyl-4-methylphenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6490162.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490169.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490176.png)

![N-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B6490177.png)

![N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B6490183.png)

![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B6490187.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6490188.png)

![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490198.png)